1-(2-(Hydroxymethyl)phenyl)ethanone
Description
1-(2-(Hydroxymethyl)phenyl)ethanone is an aromatic ketone derivative with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.18 g/mol. Its structure comprises an acetophenone backbone substituted with a hydroxymethyl (-CH₂OH) group at the ortho (2-) position of the benzene ring. This functional group imparts unique polarity and reactivity, enabling participation in hydrogen bonding and oxidation reactions (e.g., conversion to carboxylic acids).
Similar methodologies may apply for the ortho-substituted derivative. The compound’s physicochemical properties, such as solubility and boiling point, are influenced by the hydroxymethyl group’s polarity, though specific data remain unreported in the literature reviewed.
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,10H,6H2,1H3 |
InChI Key |
MHLDWFDANJFARL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Hydroxymethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene derivatives. For instance, the reaction of 2-(hydroxymethyl)benzoyl chloride with ethyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dichloromethane and controlled temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: 1-(2-(Carboxymethyl)phenyl)ethanone.
Reduction: 1-(2-(Hydroxymethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-(Hydroxymethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-(Hydroxymethyl)phenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(2-(Hydroxymethyl)phenyl)ethanone with five structurally related aromatic ketones, highlighting substituent effects on properties and applications:
Key Observations:
For example, ortho-substituted acetophenones may show slower nucleophilic addition compared to para-substituted analogs. Meta- and para-substituted analogs (e.g., 3- or 4-hydroxymethyl) are more synthetically accessible due to reduced steric constraints, as seen in the Suzuki coupling of 4-hydroxymethyl derivatives .
Functional Group Effects: Hydroxymethyl (-CH₂OH): Enhances water solubility and enables derivatization (e.g., esterification). Hydroxyl (-OH): Increases acidity and hydrogen-bonding capacity, as observed in 1-(2-hydroxyphenyl)ethanone’s higher boiling point (486.2 K under specific conditions) . Methoxy (-OCH₃): Electron-donating groups (e.g., in 1-(4-hydroxy-3-methoxyphenyl)ethanone) improve stability and bioactivity, such as anti-allergic effects .
Biological Activities: Compounds with phenolic -OH or methoxy groups (e.g., 1-(4-hydroxy-3-methoxyphenyl)ethanone) demonstrate notable anti-allergic and antimicrobial activities .
Synthetic Challenges :
- Ortho-substituted derivatives are less common in synthetic protocols, likely due to steric challenges. Para-substituted analogs are more efficiently synthesized via cross-coupling reactions .
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